molecular formula C10H13NO3 B057963 4-(2-Methyl-2-nitropropyl)phenol CAS No. 16066-97-0

4-(2-Methyl-2-nitropropyl)phenol

Cat. No. B057963
CAS RN: 16066-97-0
M. Wt: 195.21 g/mol
InChI Key: QEFUZHZUCRVJLK-UHFFFAOYSA-N
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Description

“4-(2-Methyl-2-nitropropyl)phenol” is a chemical compound with the molecular formula C10H13NO3 . It is an intermediate in the synthesis of beta adrenoceptor modulator and a norepinephrine-serotonin uptake inhibitor for the treatment of obesity .


Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-2-nitropropyl)phenol” is characterized by the presence of a phenol group (a benzene ring with a hydroxyl group) and a 2-methyl-2-nitropropyl group . The molecular weight of this compound is 195.22 .

Scientific Research Applications

  • Solvatochromism and Use as Probes for Solvent Mixtures :

    • Study : Nitro-substituted 4-[(phenylmethylene)imino]phenols, similar in structure to 4-(2-Methyl-2-nitropropyl)phenol, were investigated for their solvatochromic properties. These compounds displayed solvatochromic switches in solvent mixtures due to solvent-solvent and solute-solvent interactions.
    • Source : (Nandi et al., 2012).
  • Anaerobic Biodegradability and Toxicity :

    • Study : Phenols including 4-nitrophenol, closely related to 4-(2-Methyl-2-nitropropyl)phenol, were evaluated for their anaerobic biodegradability and toxicity. These compounds showed varying degrees of biotransformation and impacted methanogenesis.
    • Source : (O'Connor & Young, 1989).
  • Catalytic Kinetics in Phosphodiesterase Models :

    • Study : A study explored a novel asymmetric di-Ni(II) system using phenol-based ligands, possibly similar to 4-(2-Methyl-2-nitropropyl)phenol, as a functional model for phosphodiesterase. The study delved into the synthesis, structures, and catalytic kinetics of these compounds.
    • Source : (Ren et al., 2011).
  • Chemosensors for Fluoride Ions :

    • Study : Schiff’s base phenol–hydrazone derivatives, structurally related to 4-(2-Methyl-2-nitropropyl)phenol, were synthesized and evaluated as colorimetric chemosensors for fluoride ions.
    • Source : (Saravanakumar et al., 2008).
  • Determination of Phenolic Compounds in Environmental Samples :

    • Study : Research on the determination of various phenolic compounds, including 4-nitrophenol, in water and industrial effluents using polymeric liquid-solid extraction.
    • Source : (Castillo, Puig, & Barceló, 1997).
  • Spectrophotometric Determination in Flow-Injection Analysis :

    • Study : Development of flow-injection procedures for the spectrophotometric determination of phenol, with insights applicable to similar compounds like 4-(2-Methyl-2-nitropropyl)phenol.
    • Source : (Frenzel, Oleksy-Frenzel, & Mörlen, 1992).
  • Highly Selective Chromogenic Chemosensors :

    • Study : Use of 4-(4-Nitrobenzylideneamine)phenol, structurally similar to 4-(2-Methyl-2-nitropropyl)phenol, in selective detection of fluoride or cyanide ions.
    • Source : (Nicoleti et al., 2012).

Safety And Hazards

The safety data sheet for “4-(2-Methyl-2-nitropropyl)phenol” suggests that it should be handled with care. Personal protective equipment should be used, dust formation and breathing vapours, mist or gas should be avoided. In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

4-(2-methyl-2-nitropropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,11(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFUZHZUCRVJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510866
Record name 4-(2-Methyl-2-nitropropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-2-nitropropyl)phenol

CAS RN

16066-97-0
Record name 4-(2-Methyl-2-nitropropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxybenzyl alcohol (100.08 g, 806 mmol), 2-nitropropane (400 mL, 4.45 mol) and diglyme (800 mL) was heated to 38° C. Potassium L-butoxide (45.29 g, 403.6 mmol) was added, and the mixture was heated to reflux at 132° C. with a Dean-Stark trap. Water began collecting in the trap, and continued at a high rate for approximately 1.5 h. When water collection slowed (around 2.5 h) then portions of solvent (30-40 mL each) were removed every thirty minutes. During the water collection and solvent removal the temperature rose from 132° C. to 149° C. After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis. The heating mantle was removed, and the reaction mixture was allowed to cool. When the temperature was 100° C. water (200 mL) was added, and the solution was allowed to cool to room temperature. Solvent was removed on a rotary evaporator under vacuum until 593 g of solution remained. Water (500 mL) and EtOAc (500 mL) were added and the layers were separated (layer separation was poor, but addition of 20% aqueous NaCl was ineffectual). The aqueous layer was extracted with EtOAc (200 mL), and the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL). The organic layer was distilled in vacuo to 261 g of oil to which EtOAc was added (160 mL). Heptane (3.4 L) was added rapidly with vigorous stirring for 30 min, and the product crystallized to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis). Another crop of crystals may be obtained from the filtrate by concentrating and filtering the solids, or by concentrating more fully to a solution and adding heptane to crystallize. NMR. E.A.
Quantity
100.08 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
Potassium L-butoxide
Quantity
45.29 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxybenzyl alcohol (100.08 g, 806 mmol), 2-nitropropane (400 mL, 4.45 mol) and diglyme (800 mL) was heated to 38° C. Potassium t-butoxide (45.29 g, 403.6 mmol) was added, and the mixture was heated to reflux at 132° C. with a Dean-Stark trap. Water began collecting in the trap, and continued at a high rate for approximately 1.5 h. When water collection slowed (around 2.5 h) then aliquats of solvent (30-40 mL each) were removed every thirty minutes. During the water collection and solvent removal the temperature rose from 132° C. to 149° C. After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis. The heating mantle was removed, and the reaction mixture was allowed to cool. When the temperature was 100° C. water (200 mL) was added, and the solution was allowed to cool to room temperature. Solvent was removed on a rotary evaporator under vacuum until 593 g of solution remained. Water (500 mL) and EtOAc (500 mL) were added and the layers were separated, and the aqueous layer was extracted with EtOAc (200 mL), and the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL). The organic layer was distilled in vacuo to 261 g of oil to which EtOAc was added (160 mL). Heptane (3.4 L) was added rapidly with vigorous stirring for 30 min, and the product crystallized to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis). Another crop of crystals may be obtained from the filtrate by concentrating and filtering the solids, or by concentrating more fully to a solution and adding heptane to crystallize. NMR, MS, and EA.
Quantity
100.08 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
45.29 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-hydroxybenzyl alcohol (100.08 g, 806 mmol), 2-nitropropane (400 mL, 4.45 mol) and diglyme (800 mL) was heated to 38 0C. Potassium t-butoxide (45.29 g, 403.6 mmol) was added, and the mixture was heated to reflux at 132° C. with a Dean-Stark trap. Water began collecting in the trap, and continued at a high rate for approximately 1.5 h. When water collection slowed (around 2.5 h) then portions of solvent (30-40 mL each) were removed every thirty minutes. During the water collection and solvent removal the temperature rose from 132° C. to 149° C. After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis. The heating mantle was removed, and the reaction mixture was allowed to cool. When the temperature was 100° C. water (200 mL) was added, and the solution was allowed to cool to room temperature. Solvent was removed on a rotary evaporator under vacuum until 593 g of solution remained. Water (500 mL) and EtOAc (500 mL) were added and the layers were separated (layer separation was poor, but addition of 20% aqueous NaCl was ineffectual). The aqueous layer was extracted with EtOAc (200 mL), and the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL). The organic layer was distilled in vacuo to 261 g of oil to which EtOAc was added (160 mL). Heptane (3.4 L) was added rapidly with vigorous stirring for 30 min, and the product crystallized to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis). Another crop of crystals may be obtained from the filtrate by concentrating and filtering the solids, or by concentrating more fully to a solution and adding heptane to crystallize. NMR. E.A.
Quantity
100.08 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.29 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyl-2-nitropropyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Methyl-2-nitropropyl)phenol
Reactant of Route 3
4-(2-Methyl-2-nitropropyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(2-Methyl-2-nitropropyl)phenol
Reactant of Route 5
4-(2-Methyl-2-nitropropyl)phenol
Reactant of Route 6
4-(2-Methyl-2-nitropropyl)phenol

Citations

For This Compound
3
Citations
B Renger - Archiv der Pharmazie, 1983 - Wiley Online Library
Pharmakologisch interessante 4-(2-Amino-2-methylpropyl) phenole sind durch Fluoridionen-katalysierte Kondensation von 4-Hydroxybenzyialkohoien mit Nitropropan und …
Number of citations: 2 onlinelibrary.wiley.com
CD Jesudason, JE Baker, RD Bryant… - ACS Medicinal …, 2011 - ACS Publications
We report the novel combination of a selective beta adrenoceptor modulator and a norepinephrine-serotonin uptake inhibitor (sibutramine) with potential for the treatment of obesity. …
Number of citations: 11 pubs.acs.org
DR Finley, MG Bell, AG Borel, WE Bloomquist… - Bioorganic & medicinal …, 2006 - Elsevier
The synthesis and biological evaluation of a series of benzimidazolone β 3 adrenergic receptor agonists are described. A trend toward the reduction of rat atrial tachycardia upon …
Number of citations: 8 www.sciencedirect.com

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